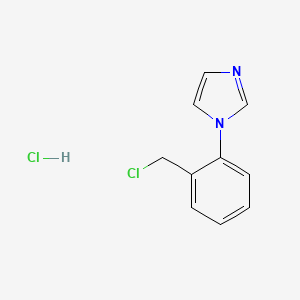
Ethyl 3-ethylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethylquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethylquinoline-4-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminobenzophenones and diethylmalonate as starting materials . The reaction is catalyzed by a base and involves heating the mixture under reflux conditions. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies. These include one-pot reactions and solvent-free reaction conditions utilizing eco-friendly and reusable catalysts . The use of green chemistry principles is emphasized to minimize environmental impact and enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethylquinoline-4-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 3-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethylquinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline-3-carboxylates: These compounds share a similar quinoline core structure but differ in the position and nature of substituents.
Indole derivatives: Indole derivatives also possess a heterocyclic aromatic structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21233-74-9 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl 3-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
UGXIZTYEIYEMKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)





![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)


![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)

